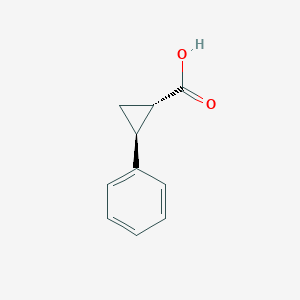
4-methoxycyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxycyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a nitrile group (-CN) are attached to the cyclohexane ring
Mechanism of Action
Target of Action
4-Methoxycyclohexane-1-carbonitrile is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat targets pests on crops, effectively preventing egg hatching and larval development .
Mode of Action
The compound interacts with its targets through a multi-step reaction sequence including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation . This process results in the formation of spirotetramat .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of spirotetramat . The downstream effects include the prevention of egg hatching and larval development in pests .
Pharmacokinetics
The synthesized spirotetramat has unique two-way internal absorption and transport properties , which could be influenced by the properties of the intermediate compound.
Result of Action
The result of the action of this compound is the synthesis of spirotetramat , which has a broad-spectrum insecticidal efficacy . It can effectively control pests for as long as two months .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxycyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include steps such as catalytic hydrogenation, oxidation, and nitrile formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methoxycyclohexane-1-carboxylic acid or 4-methoxycyclohexanone.
Reduction: 4-Methoxycyclohexylamine.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxycyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycyclohexanone: Similar structure but lacks the nitrile group.
4-Methoxycyclohexane-1-carboxylic acid: Similar structure but has a carboxylic acid group instead of a nitrile group.
4-Methoxycyclohexylamine: Similar structure but has an amine group instead of a nitrile group.
Uniqueness
4-Methoxycyclohexane-1-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and industry .
Properties
CAS No. |
54267-96-8 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




